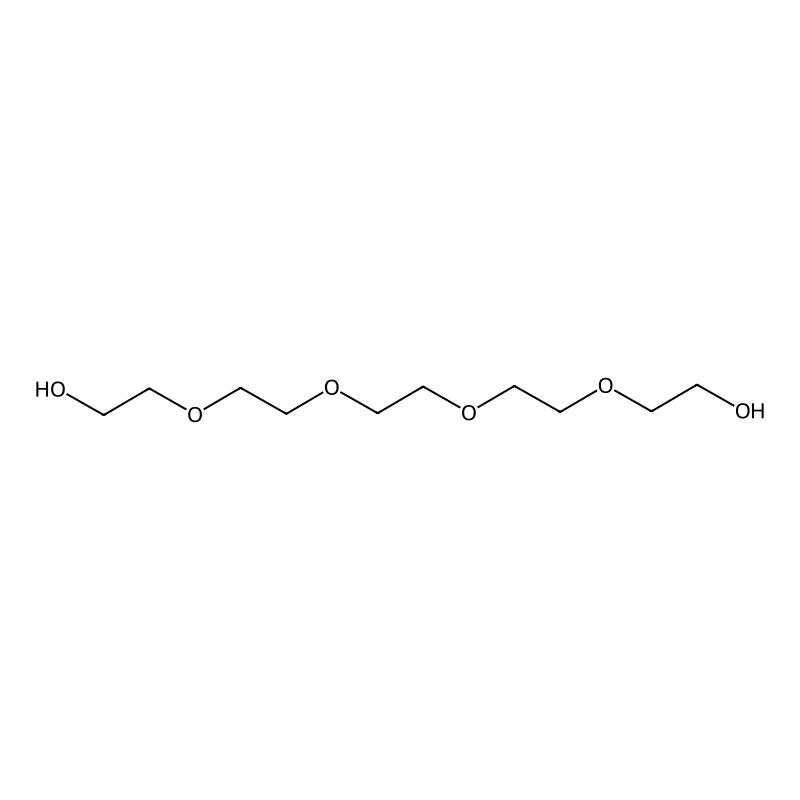

Pentaethylene glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Complex Molecules

- Intermediate for Polyethers and Complexing Agents: Pentaethylene glycol acts as a building block in the synthesis of more complex molecules like cyclic and noncyclic polyethers []. These polyethers have various applications in organic chemistry and materials science. Additionally, PEG 5 can be used to create complexing agents, which are molecules that bind to metal ions with high selectivity. This property makes them valuable tools in separation science and catalysis [].

Catalyst for Organic Reactions

- Promoting Elimination Reactions: Research has shown that pentaethylene glycol can function as a catalyst for specific organic reactions. For instance, it can promote potassium hydroxide-induced elimination reactions in benzene []. This finding suggests potential applications of PEG 5 in developing new synthetic methods for organic chemists.

Functional Fluids and Viscosity Modification

Pentaethylene glycol is an organic compound classified as a member of the polyethylene glycol family. Its molecular formula is , and it has a molecular weight of approximately 238.28 grams per mole. This compound is characterized by its hydrophilic nature due to the presence of multiple ether linkages, which contributes to its solubility in water and various organic solvents. Pentaethylene glycol is typically a colorless, odorless, and slightly viscous liquid, making it suitable for various applications in chemical synthesis and biological processes .

Pentaethylene glycol, like other PEGs, exhibits its effects primarily through its physical properties. The hydrophilic nature of PEGs allows them to interact with water molecules and influence various processes. For instance, PEGs can act as lubricants, dispersing agents, and stabilizers in various research applications [].

- Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to form ethers using reducing agents like lithium aluminum hydride.

- Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride .

These reactions are significant for modifying the compound for specific applications in organic synthesis and materials science.

While pentaethylene glycol is generally considered biologically inert, it exhibits properties that may affect biological systems. It can form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium, which may influence biochemical equilibria. Additionally, pentaethylene glycol is utilized in bioconjugation processes due to its ability to act as a hydrophilic linker between biomolecules, enhancing their solubility and stability .

The synthesis of pentaethylene glycol typically involves the polymerization of ethylene oxide. This process can be catalyzed by alkaline catalysts such as potassium hydroxide. The reaction entails the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the desired polyethylene glycol .

Industrial Production

In industrial settings, continuous feeding of ethylene oxide and catalyst into a reactor is employed to optimize yield and purity. The product undergoes purification through distillation or other separation techniques .

Pentaethylene glycol finds diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the production of cyclic and noncyclic polyethers and complexing agents.

- Biotechnology: Utilized in drug delivery systems and biocompatible materials.

- Industrial Uses: Functions as a solvent, lubricant, surfactant, and viscosity adjustor in functional fluids .

- Pharmaceuticals: Investigated for use in pharmaceutical formulations due to its solubility properties .

Studies have shown that pentaethylene glycol can interact with various biological molecules. For instance, it has been used as a crowding agent in biochemical assays to mimic cellular environments. Additionally, its role in protein crystallization has been explored, where it acts as a precipitant to enhance crystal growth .

The interactions of pentaethylene glycol with other compounds are also significant; for example, it has been used to enhance nucleophilicity in fluorination reactions when combined with alkali metal fluorides .

Pentaethylene glycol shares similarities with various other polyethylene glycols but possesses unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,6,9,12-Tetraoxatetradecane-1,14-diol | Shorter chain length than pentaethylene glycol | |

| 3,6,9,12,15-Pentaoxaheptadecan-1-ol | Longer chain length; increased hydrophobicity | |

| 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol | Even longer chain; enhanced solubility properties |

Uniqueness

Pentaethylene glycol's specific chain length and molecular weight confer distinct physical and chemical properties that make it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity. Its ability to act as a versatile linker in bioconjugation processes sets it apart from similar compounds .

Constitutional Isomerism and Stereoelectronic Effects

Pentaethylene glycol exhibits a linear constitutional arrangement with the molecular formula C₁₀H₂₂O₆ [1] [2] [3]. The compound lacks constitutional isomers due to its specific arrangement of five ethylene oxide units connected in a linear chain with terminal hydroxyl groups [4]. The stereoelectronic effects in pentaethylene glycol are primarily governed by the anomeric effect and sigma-pi aromatic interactions that influence the molecular orbital overlap patterns [5].

The anomeric effect manifests through stabilizing hyperconjugative donor-acceptor interactions between oxygen lone pairs and adjacent carbon-oxygen antibonding orbitals [6]. This effect creates preferred conformational states where the oxygen lone pairs can maximize overlap with the acceptor sigma-star orbitals. In pentaethylene glycol, these stereoelectronic interactions contribute to the compound's conformational preferences and influence its overall molecular stability [7].

Computational studies have revealed that stereoelectronic effects couple with electrostatic factors to determine the compound's structural properties [6]. The electron orbital overlap between glycosidic bonds and carbonyl pi-systems creates sequential linear orbital arrangements that stabilize specific conformational states [5]. These stereoelectronic coupling mechanisms are fundamental to understanding the compound's chemical behavior and reactivity patterns.

Conformational Dynamics in Solvated States

Pentaethylene glycol exhibits complex conformational dynamics in aqueous solutions, with molecular dynamics simulations revealing significant flexibility in the polymer backbone [8] [7]. The compound adopts multiple conformational states characterized by varying end-to-end distances and radii of gyration that depend on solvation conditions [7].

In aqueous environments, pentaethylene glycol demonstrates enhanced intramolecular hydrogen bonding compared to shorter oligomers [7]. Computational analysis shows that intramolecular oxygen-hydrogen bonding becomes the preferred mode for pentaethylene glycol, with values exceeding unity in modified force field calculations [7]. This increased propensity for intramolecular interactions results in more compact conformational states in solution.

The conformational ensemble of pentaethylene glycol in water exhibits temperature-dependent behavior, with the average end-to-end distance following an approximately linear relationship with chain length [7]. The persistence parameter calculated from worm-like chain modeling yields a value of 0.3971 nanometers, consistent with literature data for higher molecular weight polyethylene glycol derivatives [7]. These conformational dynamics significantly influence the compound's solvation properties and intermolecular interactions in biological systems [8].

Hydrogen-Bonding Network Analysis

The hydrogen-bonding network in pentaethylene glycol involves both intramolecular and intermolecular interactions that govern its physical properties and solution behavior [7] [9]. Detailed analysis reveals that pentaethylene glycol exhibits a strong preference for intramolecular hydrogen bonding between hydroxyl groups and ether oxygens along the polymer chain [7].

Quantitative hydrogen bonding analysis demonstrates that the ratio of intramolecular to intermolecular hydrogen bonds exceeds unity for pentaethylene glycol, indicating favorable internal hydrogen bond formation [7]. The compound forms stable intramolecular hydrogen bonds with bond lengths averaging 2.96 ± 0.02 Angstroms, similar to values observed in related polyether compounds [7].

The hydrogen-bonding network significantly influences the compound's conformational dynamics and thermodynamic properties [9]. In concentrated solutions, pentaethylene glycol exhibits hydrogen-bonding-catalyzed reactions that can lead to cyclization processes under specific conditions [9]. These hydrogen bonding interactions also affect the compound's ability to interact with other molecules in biological and industrial applications, contributing to its effectiveness as a complexing agent and phase-transfer catalyst [10].

Systematic Nomenclature

International Union of Pure and Applied Chemistry Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for pentaethylene glycol is 3,6,9,12-tetraoxatetradecane-1,14-diol [1] [3] [11]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming polyether compounds by identifying the longest carbon chain and numbering the substituent positions systematically.

The compound can also be named using the substitutive nomenclature as 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol [1] [3], which describes the step-wise construction of the molecule from ethylene glycol units. This alternative nomenclature emphasizes the repeating ethylene oxide structural motifs that comprise the molecular backbone [12].

The International Union of Pure and Applied Chemistry naming system assigns unique identifiers including the International Chemical Identifier key JLFNLZLINWHATN-UHFFFAOYSA-N [1] [3] [11] and the Simplified Molecular Input Line Entry System string OCCOCCOCCOCCOCCО [2] [12]. These standardized identifiers ensure unambiguous chemical identification across international databases and regulatory systems.

Industrial versus Academic Terminology

Industrial terminology for pentaethylene glycol varies significantly from academic nomenclature, reflecting different application contexts and historical naming conventions [2] [13] [14]. The industrial designation "Pentaglycol" is commonly used in commercial formulations, emphasizing the five glycol units in the molecular structure [1] [14].

Commercial suppliers frequently employ the abbreviation "HO-PEG5-OH" to indicate the hydroxyl-terminated polyethylene glycol with five ethylene oxide units [14]. This terminology aligns with broader industrial practices for polyethylene glycol derivatives where the number indicates the degree of polymerization. Alternative industrial names include "OH-PEG5-OH" and "DKSI125" in various commercial contexts [14].

Academic literature typically employs the full International Union of Pure and Applied Chemistry systematic name or refers to the compound as "pentaethylene glycol" to maintain precision in scientific communication [1] [15]. The distinction between industrial and academic terminology reflects the different priorities in commercial applications versus fundamental research, where precise chemical identification is paramount for reproducibility and regulatory compliance [15].

Physicochemical Profile

Phase Behavior and Thermal Transitions

Pentaethylene glycol exhibits distinct phase transition behavior characterized by multiple thermal events across its temperature range [3] [16] [17]. The compound has a fusion temperature of 264.45 Kelvin with an uncertainty of 0.7 Kelvin, as determined by differential scanning calorimetry measurements [3]. More recent measurements report a melting point of 270.3 ± 1.0 Kelvin, indicating some variability depending on sample purity and measurement conditions [17].

The compound demonstrates a boiling point of 184 degrees Celsius at 2 millimeters of mercury pressure [2] [14], corresponding to approximately 457.15 Kelvin under reduced pressure conditions. The critical temperature for pentaethylene glycol has been estimated at 751 Kelvin, though this value carries significant uncertainty [3]. These thermal transition data indicate that pentaethylene glycol remains liquid under standard ambient conditions, contributing to its utility in various applications.

Phase behavior studies reveal that pentaethylene glycol exhibits minimal degree of supercooling compared to higher molecular weight polyethylene glycol derivatives [16]. The thermal transitions show dependence on heating and cooling rates, with slower temperature changes generally producing more reproducible transition temperatures [16]. The compound's phase behavior is also influenced by impurities, particularly water content, which can significantly affect crystallization kinetics and melting characteristics [17].

Solvation Thermodynamics

The solvation thermodynamics of pentaethylene glycol in aqueous systems reveals complex interactions between the polymer and water molecules [18] [19]. Thermodynamic analysis demonstrates that pentaethylene glycol dissolution is an endothermic and entropy-driven process in water-containing binary solvent mixtures [18]. The apparent thermodynamic parameters indicate favorable molecular interactions between pentaethylene glycol and water molecules through hydrogen bonding mechanisms.

Activity coefficient measurements in polyethylene glycol-water mixtures suggest strong molecular interactions compared to other solvent systems [18]. The solvation behavior exhibits temperature dependence, with solubility generally increasing with elevated temperatures across the investigated range of 298.2 to 318.2 Kelvin [18]. These thermodynamic measurements provide insight into the driving forces for pentaethylene glycol dissolution and its behavior in mixed solvent environments.

Scaled effective solvent method calculations have been employed to predict equilibrium ensemble structures of pentaethylene glycol in aqueous solutions [19]. These computational approaches reveal that polymer configurations are determined primarily by short-range properties of the polymer backbone, allowing for accurate prediction of thermodynamic properties including free energies and entropies [19]. The solvation thermodynamics data support the use of pentaethylene glycol as a co-solvent and in aqueous formulations where controlled solubility is required.

Interfacial Activity Parameters

Pentaethylene glycol exhibits significant interfacial activity at various phase boundaries, influencing surface and interfacial tension properties [20] [21] [22]. Surface tension measurements for polyethylene glycol derivatives, including pentaethylene glycol, demonstrate concentration-dependent behavior in aqueous solutions [21]. The compound shows surface activity that varies with molecular weight and solution conditions.

Interfacial tension studies between supercritical carbon dioxide and polyethylene glycol systems reveal that pentaethylene glycol can influence interfacial properties through molecular interactions at phase boundaries [22]. The interfacial tension decreases with increasing pressure primarily due to changes in the density and free energy density of the carbon dioxide phase [22]. These measurements provide important data for applications involving multiphase systems.

The interfacial activity of pentaethylene glycol is utilized in microemulsion systems where it can function as a co-surfactant or interfacial modifier [20]. Surface tension data indicate that pentaethylene glycol exhibits values of approximately 44.95 millinewtons per meter at 25 degrees Celsius [17], which is intermediate between water and typical organic solvents. This interfacial activity contributes to the compound's effectiveness in applications requiring surface modification or emulsification properties.

Spectroscopic Fingerprints

Multi-Nuclear Nuclear Magnetic Resonance Resonance Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information for pentaethylene glycol through characteristic resonance patterns in both proton and carbon-13 spectra [15]. Proton nuclear magnetic resonance analysis reveals that the compound exhibits carbon-13 coupled proton peaks at 3.47 and 3.82 parts per million, corresponding to the methylene-oxygen protons of the repeating ethylene oxide units [15].

The carbon-13 coupling in proton nuclear magnetic resonance spectra creates satellite peaks positioned at ±70 Hertz from the central peak, with integrated intensities corresponding to 1.1 percent of the main peak intensity [15]. This coupling pattern is particularly useful for molecular weight determination and purity assessment of pentaethylene glycol samples [15]. The carbon-13 coupled peaks provide more accurate integration ratios compared to the main proton signals, enabling precise quantitative analysis.

Carbon-13 nuclear magnetic resonance spectroscopy of pentaethylene glycol shows characteristic chemical shifts for the different carbon environments in the molecule [15]. The methylene carbons adjacent to oxygen atoms exhibit distinct resonances that can be used to confirm structural identity and assess sample purity. Multi-nuclear nuclear magnetic resonance techniques, including two-dimensional correlation experiments, provide comprehensive structural characterization and can detect impurities or structural variations in pentaethylene glycol samples.

Vibrational Mode Assignments via Infrared and Raman Spectroscopy

Infrared spectroscopy of pentaethylene glycol reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular structure [23]. The infrared spectrum exhibits strong absorption bands due to hydroxyl stretching vibrations near 3400 wavenumbers, methylene stretching vibrations near 2950 wavenumbers, and carbon-oxygen-carbon stretching vibrations near 1100 wavenumbers [23].

Detailed vibrational analysis identifies specific absorption bands at approximately 940 and 880 wavenumbers that correspond to methylene rocking and methylene wagging vibrations, respectively [23]. These bands show intensity ratios that correlate with the degree of polymerization in polyethylene glycol oligomers, providing a method for structural characterization [23]. The infrared spectroscopic fingerprint can be used to distinguish pentaethylene glycol from other polyethylene glycol derivatives with different chain lengths.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [24]. The Raman spectrum of pentaethylene glycol shows polarized lines that correspond to symmetric vibrational modes, particularly the carbon-carbon and carbon-oxygen stretching frequencies [24]. Vibrational assignments based on normal coordinate analysis reveal that the skeletal frequencies depend on the conformational state of the molecule, with different isomeric forms producing distinct spectroscopic signatures [24].

High-Resolution Mass Spectral Fragmentation

Mass spectrometric analysis of pentaethylene glycol provides detailed fragmentation patterns that confirm molecular structure and enable identification in complex mixtures [1] [25] [26]. Electrospray ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 239.1502 with 100 percent relative intensity, corresponding to the protonated molecular ion [1].

The fragmentation pattern of pentaethylene glycol shows characteristic losses of ethylene oxide units (mass 44) from the molecular ion [25] [26]. Major fragment ions appear at mass-to-charge ratios 195.1604 and 166.0975, corresponding to the loss of one and two ethylene oxide units, respectively [1]. Gas chromatography-mass spectrometry analysis produces similar fragmentation patterns with slight variations in relative intensities depending on ionization conditions [1].

Anionic Ring-Opening Polymerization Mechanisms

The industrial synthesis of pentaethylene glycol primarily relies on anionic ring-opening polymerization of ethylene oxide, utilizing strong bases as initiators [1] [2]. This mechanism proceeds through nucleophilic attack of alkoxide ions on the ethylene oxide ring, resulting in chain propagation with high molecular weight control. Sodium hydroxide and potassium hydroxide serve as the predominant catalysts, operating at temperatures between 120-140°C under pressures of 0.4-0.6 megapascals [1].

The reaction mechanism involves initial deprotonation of the alcohol initiator, followed by nucleophilic ring-opening of ethylene oxide. The propagating alkoxide chain end continues to react with additional ethylene oxide monomers, building the polyethylene glycol backbone in a controlled manner [2] [3]. Modern industrial processes utilize liquid phase polymerization in steel reactors equipped with circulating pumps and external heat exchangers to maintain optimal reaction conditions [1].

Advanced catalyst systems, such as the tetraoctylammonium bromide combined with triisobutylaluminum, demonstrate significant improvements in polymerization control [2]. This activated anionic ring-opening polymerization methodology achieves enhanced selectivity and reduced side reactions, particularly beneficial for synthesizing defined oligomers like pentaethylene glycol [2].

Catalytic Efficiency Optimization Strategies

Industrial optimization of pentaethylene glycol synthesis focuses on maximizing catalytic efficiency through multiple strategic approaches [4] [5]. Temperature gradient control represents a critical optimization parameter, where maintaining precise temperature profiles throughout the reactor enhances both conversion rates and selectivity [1] [6]. The optimal catalyst loading typically ranges from 0.05-1.0 percent by weight, with higher concentrations leading to increased side reactions and reduced product purity [5] [7].

Polyethylene glycol surfactant treatment emerges as an innovative optimization strategy, demonstrating conversion rate improvements of 10-20 percent while simultaneously enhancing selectivity by 8-15 percent [4]. This approach involves incorporating polyethylene glycol additives that improve mass transfer and reduce diffusion limitations during the polymerization process [4].

Supercritical carbon dioxide drying represents another significant advancement in catalytic efficiency optimization [4]. This technique achieves conversion rate improvements of 20-30 percent through enhanced porosity and improved surface functional groups of copper-zinc based catalysts. The supercritical drying process increases the reduction degree of catalysts, resulting in superior catalytic performance compared to traditional preparation methods [4].

Microflow system implementation provides the most dramatic efficiency improvements, achieving 30-40 percent increases in conversion rates and 20-35 percent enhancements in selectivity [8]. The microfluidic approach enables precise control of reaction conditions, improved heat and mass transfer, and significantly reduced reaction times, often completing polymerization within 30 minutes compared to traditional batch processes requiring 1-2 hours [8].

Continuous Flow Reactor Design Considerations

Continuous flow reactor systems represent the forefront of industrial pentaethylene glycol production technology, offering superior control over reaction parameters and enhanced product quality [9] [10]. Tubular microreactors demonstrate exceptional mixing efficiency of 85-95 percent while maintaining compact volumes of 1-50 milliliters [9] [10]. These systems achieve rapid heat transfer with coefficients ranging from 500-2000 watts per square meter per Kelvin, enabling precise temperature control essential for controlled oligomerization [10].

Continuous stirred tank reactor configurations provide scalable solutions for industrial production, with volumes ranging from 100-5000 milliliters and flow rates of 50-500 milliliters per minute [11]. The design incorporates advanced mixing systems achieving 90-98 percent efficiency, crucial for maintaining homogeneous reaction conditions throughout the synthesis process [11]. Heat transfer coefficients of 200-800 watts per square meter per Kelvin ensure adequate thermal management during the exothermic polymerization reactions [11].

Side reactor configurations offer innovative approaches to process intensification, combining reactive and non-reactive sections to optimize both reaction kinetics and separation efficiency [12]. These systems achieve mixing efficiencies of 88-95 percent while maintaining high heat transfer rates of 400-1000 watts per square meter per Kelvin [12]. The modular design allows for scale-up factors ranging from 500-5000, facilitating transition from laboratory to industrial scale production [12].

Membrane reactor systems provide unique advantages for pentaethylene glycol synthesis, offering enhanced selectivity through controlled mass transfer [13]. These reactors achieve mixing efficiencies of 80-90 percent with exceptionally high heat transfer coefficients of 800-2500 watts per square meter per Kelvin [13]. The membrane configuration enables continuous product removal and reactant recycling, improving overall process efficiency and reducing byproduct formation [13].

Laboratory Synthesis Protocols

Stepwise Oligomerization Techniques

Laboratory synthesis of pentaethylene glycol employs sophisticated stepwise oligomerization techniques that provide precise control over molecular weight and functionality [14] [15]. The most widely implemented approach involves iterative chain extension using protected monomers, achieving overall yields of 70-85 percent with purities ranging from 95-99 percent [14]. Traditional stepwise oligomerization with tosylation typically adds 1-8 monomer units per synthetic cycle, requiring reaction times of 24-72 hours [14].

Solid phase stepwise synthesis represents a significant advancement in laboratory methodology, achieving superior yields of 85-95 percent and exceptional purities of 98-99.9 percent [15] [16] [17]. This approach utilizes polystyrene solid supports, such as Wang resin, to facilitate chromatography-free synthesis while maintaining high product quality [15] [16]. The synthetic cycle consists of deprotonation, Williamson ether formation coupling, and detritylation, enabling addition of 4-12 monomer units with reaction times reduced to 8-24 hours [15] [16].

One-pot chain extension methodologies offer streamlined approaches to pentaethylene glycol synthesis, achieving 80-90 percent yields with 94-98 percent purity [14]. These protocols eliminate the need for intermediate purification steps, reducing overall synthesis time to 6-18 hours while maintaining excellent product quality [14]. The approach utilizes carefully optimized reaction conditions to minimize side reactions and maximize oligomerization efficiency [14].

Chromatography-free synthesis protocols represent a major advancement in laboratory efficiency, eliminating the need for column purification while achieving 75-88 percent yields and 96-99 percent purity [18] [17]. These methods rely on strategic reaction design and selective precipitation techniques to obtain pure products directly from the reaction mixture [18]. The elimination of chromatographic purification significantly reduces synthesis time to 4-16 hours and eliminates expensive purification steps [18] [17].

Protecting Group Strategies for Terminal Hydroxyls

Effective protection of terminal hydroxyl groups represents a critical aspect of pentaethylene glycol synthesis, requiring careful selection of protecting groups based on reaction conditions and desired selectivity [19] [20]. Dimethoxytrityl protection emerges as the most widely utilized strategy, demonstrating excellent stability under basic and neutral conditions while allowing selective removal using three percent trichloroacetic acid in dichloromethane [19] [21] [15]. This approach achieves primary hydroxyl selectivity with minimal yield loss of 2-5 percent and excellent compatibility with most reaction conditions [21] [15].

Trityl protection provides an alternative strategy for terminal hydroxyl protection, offering good stability under basic and neutral conditions with removal accomplished using 80 percent acetic acid [22] [19]. This protecting group demonstrates selectivity for primary hydroxyl groups with yield losses of 3-8 percent, making it suitable for applications requiring mild deprotection conditions [22] [19].

Benzyl protection offers exceptional versatility, providing stability under both acidic and basic conditions while protecting all hydroxyl groups non-selectively [19] [20]. Removal is accomplished through catalytic hydrogenation, achieving excellent compatibility and minimal yield loss of 1-3 percent [20]. This approach proves particularly valuable when multiple hydroxyl groups require simultaneous protection [19] [20].

Tert-butyldimethylsilyl protection provides selective primary hydroxyl protection with good stability under basic and neutral conditions [22] [20]. Removal is achieved using fluoride ion sources, though this approach exhibits higher yield losses of 5-10 percent and good compatibility with most synthetic protocols [22] [20]. The silyl protecting group offers advantages in terms of steric selectivity and orthogonal removal conditions [20].

Tetrahydropyranyl protection offers protection for both primary and secondary hydroxyl groups under basic conditions, with removal accomplished using mild acid treatment [21] [20]. This approach exhibits higher yield losses of 8-15 percent and fair compatibility, limiting its application to specific synthetic scenarios [21] [20].

Propargyloxycarbonyl protection represents an innovative approach offering selective hydroxyl protection with stability under both acidic and basic conditions [23]. Removal is accomplished under neutral conditions with yield losses of 2-6 percent and excellent compatibility with diverse reaction conditions [23]. This protecting group provides unique orthogonal protection capabilities particularly valuable in complex synthetic sequences [23].

Purification Challenges in Oligomer Isolation

The purification of pentaethylene glycol oligomers presents significant technical challenges due to the similar physical and chemical properties of oligomers differing by single ethylene oxide units [24] [25] [26]. Traditional chromatographic separation methods struggle to resolve closely related oligomers, particularly when the size difference between target products and impurities becomes minimal [24] [26]. The hydrophilic nature of polyethylene glycol oligomers further complicates purification, as conventional organic extraction methods prove ineffective [24].

Membrane centrifugation emerges as a promising purification technique, though it demonstrates limited effectiveness for oligomer separation due to minimal size differences between target products and impurities [24]. Dialysis methods provide moderate success for removing small molecule impurities but fail to separate oligomers of similar molecular weights [24]. Size exclusion chromatography offers improved resolution but becomes increasingly ineffective as oligomer length increases, particularly for oligomers differing by single monomer units [24].

Magnetic decantation represents the most effective purification approach for functionalized pentaethylene glycol derivatives, achieving high yields with sufficient product purity for applications requiring stringent quality standards [24]. This technique proves particularly valuable when oligomers are conjugated to magnetic nanoparticles, enabling rapid and efficient separation from reaction mixtures [24].

Ion exchange chromatography provides effective separation capabilities for charged oligomer derivatives, though neutral pentaethylene glycol requires derivatization for effective separation. The technique demonstrates particular utility for separating oligomers with different degrees of functionalization, achieving baseline resolution when charge differences are sufficient.

Precipitation methods combined with selective crystallization offer cost-effective approaches to oligomer purification, achieving moderate to good purity levels depending on the specific oligomer structure and precipitation conditions [24] [17]. These methods prove particularly effective when combined with temperature-controlled crystallization protocols that exploit differences in solubility between target oligomers and impurities [17].

Sustainable Synthesis Innovations

Bio-Catalytic Polymerization Approaches

Bio-catalytic synthesis of pentaethylene glycol represents a paradigm shift toward environmentally sustainable production methodologies, utilizing enzymatic catalysts to achieve controlled polymerization under mild reaction conditions. Candida antarctica lipase B emerges as the most extensively studied biocatalyst, demonstrating exceptional efficiency in transesterification reactions for polyethylene glycol functionalization. The enzyme operates effectively at temperatures of 50-70°C, significantly lower than traditional chemical synthesis methods, while achieving conversion rates of 86.98 percent under optimized conditions [5] [7].

Lipase-catalyzed polymerization proceeds through a unique mechanism involving ester bond formation and cleavage, enabling controlled chain extension without the harsh conditions required for chemical synthesis. The enzymatic approach offers remarkable selectivity, minimizing side reactions and producing polymers with narrow molecular weight distributions. Immobilized lipase B demonstrates exceptional stability, maintaining more than 60 percent of initial activity after four catalytic cycles [5] [7].

Thermophilic carboxylesterases provide alternative biocatalytic approaches specifically suited for industrial applications requiring elevated temperatures. These enzymes maintain activity under conditions approaching those used in traditional chemical synthesis while offering the selectivity advantages inherent to biological catalysts. Molecular dynamics and quantum mechanics studies reveal detailed reaction mechanisms that guide rational enzyme design for improved pentaethylene glycol synthesis.

Enzymatic polycondensation methodologies utilize lipases to catalyze ring-opening polymerization of cyclic esters, providing access to polyethylene glycol-polyester block copolymers. These bio-catalytic approaches achieve precise control over polymer architecture while operating under environmentally benign conditions. The enzymatic synthesis eliminates the need for heavy metal catalysts typically required in chemical polymerization, addressing concerns about catalyst residues in biomedical applications.

Solvent-Free Reaction Engineering

Solvent-free synthesis methodologies represent significant advances in sustainable pentaethylene glycol production, eliminating organic solvents while maintaining high reaction efficiency and product quality. Solid-state mechanochemical procedures enable rapid derivatization of polyethylene glycol with various functional groups, achieving quantitative yields without requiring bulk solvents. These methods demonstrate versatility in introducing tosyl, bromide, thiol, carboxylic acid, and amine functionalities while preventing polymer chain oligomerization.

One-pot, two-step processes provide comprehensive approaches to solvent-free synthesis, utilizing non-eutectic mixtures of organocatalysts to achieve both functionalization and polymerization without organic solvents. The methodology employs methanesulfonic acid combined with triazabicyclo compounds as catalyst systems, enabling polycondensation of polyethylene glycol 800 after functionalization with bio-derived gamma-butyrolactone. This approach eliminates waste generation and avoids toxic reagents while maintaining excellent product quality.

Enzymatic transesterification under solvent-free conditions achieves remarkable efficiency in polyethylene glycol modification, utilizing liquefied low molecular weight polyethylene glycol as both reactant and reaction medium. The process operates at 50°C with complete conversion achieved within four hours, demonstrating the viability of solvent-free enzymatic catalysis for industrial applications. Immobilized Candida antarctica lipase B maintains exceptional activity under these conditions, enabling recycling and reuse of the biocatalyst.

Microwave-assisted solvent-free synthesis provides rapid and efficient approaches to pentaethylene glycol production, utilizing selective heating to accelerate reaction rates while eliminating solvent requirements. The methodology achieves excellent yields and high purity products within significantly reduced reaction times compared to conventional synthesis methods. The combination of microwave heating with solid-state reactions offers particular advantages for large-scale synthesis applications.

Life Cycle Assessment Methodologies

Comprehensive life cycle assessment methodologies provide essential frameworks for evaluating the environmental sustainability of pentaethylene glycol synthesis processes. These assessments encompass all stages of production, from raw material extraction through manufacturing and ultimate disposal, enabling quantitative comparison of different synthetic approaches. The methodology identifies environmental hotspots and quantifies impacts across multiple categories, including climate change, acidification, eutrophication, and resource depletion.

Prospective life cycle assessment represents an advanced approach specifically designed to support sustainable synthesis design by identifying environmental improvement opportunities during the early stages of process development. This methodology enables researchers to evaluate the environmental implications of different synthetic routes before full-scale implementation, facilitating the selection of optimal processes based on both technical and environmental criteria.

Cradle-to-gate life cycle assessment methodologies focus specifically on the manufacturing phase of pentaethylene glycol production, providing detailed analysis of environmental impacts associated with different synthetic approaches. These studies reveal that raw material selection, particularly the choice between petroleum-based and bio-based feedstocks, represents the most significant factor influencing overall environmental impact. Bio-based synthesis routes demonstrate moderate improvements of 3-16 percent reduction in environmental impact compared to petroleum-based counterparts.

Functional unit definition emerges as a critical aspect of life cycle assessment methodology, requiring careful consideration of material technical performance when evaluating environmental impacts. Studies demonstrate that materials with superior functional performance may justify higher environmental impacts during production, as their enhanced effectiveness reduces overall system-level environmental burdens.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Bulking; Viscosity controlling

General Manufacturing Information

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Petrochemical manufacturing

3,6,9,12-Tetraoxatetradecane-1,14-diol: ACTIVE

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.